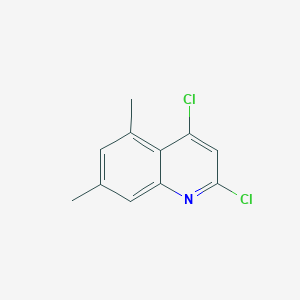

2,4-Dichloro-5,7-dimethylquinoline

Beschreibung

2,4-Dichloro-5,7-dimethylquinoline is a halogenated quinoline derivative featuring chlorine atoms at positions 2 and 4, along with methyl groups at positions 5 and 7. Quinolines are bicyclic aromatic compounds with a nitrogen atom in their structure, widely studied for their pharmacological and material science applications . Substitutions like chlorine and methyl groups enhance stability, lipophilicity, and reactivity, making such compounds valuable in drug discovery and organic synthesis.

Eigenschaften

Molekularformel |

C11H9Cl2N |

|---|---|

Molekulargewicht |

226.10 g/mol |

IUPAC-Name |

2,4-dichloro-5,7-dimethylquinoline |

InChI |

InChI=1S/C11H9Cl2N/c1-6-3-7(2)11-8(12)5-10(13)14-9(11)4-6/h3-5H,1-2H3 |

InChI-Schlüssel |

WCBRZKURKFESLW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C(=C1)N=C(C=C2Cl)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,7-dimethylquinoline typically involves the chlorination of 2,4-dimethylquinoline. One common method is the Friedlaender condensation, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalyst such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate . The reaction is carried out at elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents like phosphorus pentachloride or thionyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloro-5,7-dimethylquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the quinoline ring are reactive towards nucleophiles, allowing for the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary amines, thiols, and alkoxides are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and other applications.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-5,7-dimethylquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Quinoline derivatives, including this compound, are explored for their potential use in drug development, particularly for antimalarial and anticancer therapies.

Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-5,7-dimethylquinoline involves its interaction with various molecular targets. The chlorine and methyl groups on the quinoline ring enhance its binding affinity to specific enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to the compound’s biological effects. The exact pathways and targets may vary depending on the specific application and derivative used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares substituents, molecular formulas, and key properties of 2,4-Dichloro-5,7-dimethylquinoline with structurally related quinoline derivatives:

Physicochemical Properties

- Planarity and Reactivity: 4-Chloro-6,7-dimethoxyquinoline exhibits near-planar geometry, enhancing π-π stacking interactions critical for crystal packing . In contrast, methyl groups in 2,4-Dichloro-5,7-dimethylquinoline likely increase steric hindrance, reducing planarity compared to methoxy derivatives.

- Solubility: Hydroxy and carboxylic acid groups in 5,7-Dichloro-4-hydroxy-3-quinolinecarboxylic acid improve water solubility, whereas chloro and methyl groups in 2,4-Dichloro-5,7-dimethylquinoline enhance lipid solubility .

Key Research Findings

Substitution Effects: Chlorine atoms at positions 2 and 4 (as in the target compound) may enhance electrophilic substitution reactivity compared to 4,7-dichloroquinoline . Methyl groups at 5 and 7 positions likely increase metabolic stability, making the compound more suitable for in vivo studies .

Synthetic Challenges: Steric hindrance from methyl groups in 2,4-Dichloro-5,7-dimethylquinoline could complicate regioselective synthesis, requiring optimized catalysts (e.g., Pd-based systems) .

Structural Insights: Intramolecular hydrogen bonding (e.g., C–H⋯Cl interactions in 4-Chloro-6,7-dimethoxyquinoline) stabilizes the quinoline core, a feature that may persist in methylated analogs .

Biologische Aktivität

2,4-Dichloro-5,7-dimethylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular structure of 2,4-Dichloro-5,7-dimethylquinoline features chlorine and methyl substituents on the quinoline ring. These groups enhance its binding affinity to various biological targets, influencing its reactivity and biological properties. The compound can undergo several chemical reactions, including nucleophilic substitution and oxidation-reduction processes, which are crucial for its biological activity.

The biological activity of 2,4-Dichloro-5,7-dimethylquinoline primarily stems from its interaction with specific enzymes and receptors. This interaction can lead to the inhibition of enzyme activity, altering metabolic pathways within cells. The presence of chlorine enhances the compound's reactivity, allowing it to form derivatives that may exhibit enhanced biological effects.

Antimicrobial Activity

Research indicates that 2,4-Dichloro-5,7-dimethylquinoline exhibits promising antimicrobial properties. It has been investigated against various bacterial strains, including both gram-positive bacteria and mycobacterial species. The introduction of halogen atoms in the structure is known to increase antibacterial efficacy. In studies comparing its activity with clinically used antibiotics, compounds derived from 2,4-Dichloro-5,7-dimethylquinoline demonstrated comparable or superior effectiveness .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies have evaluated its cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives possess submicromolar activity against cancer cells while exhibiting minimal toxicity to normal mammalian cells. This selective cytotoxicity is a critical factor in drug development for cancer therapies .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of 2,4-Dichloro-5,7-dimethylquinoline:

- Antibacterial Efficacy : A study assessed the antibacterial activity of various substituted quinolines against Staphylococcus aureus and Mycobacterium tuberculosis. The results showed that some derivatives had significant antibacterial properties comparable to standard treatments like ampicillin .

- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects on primary porcine monocyte-derived macrophages and human cancer cell lines. The findings indicated that certain derivatives were effective in inducing apoptosis in cancer cells while sparing healthy cells .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications in the chlorine and methyl groups significantly influenced the biological activities of the compounds. Variations in lipophilicity were correlated with enhanced bioactivity profiles .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Dichloro-5,7-dimethylquinoline | Chlorine and methyl groups | Antimicrobial and anticancer properties |

| 4,7-Dichloroquinoline | Lacks methyl groups | Lower reactivity compared to 2,4-DCDQ |

| Chloroquine | Similar quinoline structure | Primarily antimalarial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.